8-Ethoxyocta-1,6-diene

Telomerization Physicochemical Properties Solubility

8-Ethoxyocta-1,6-diene is a C10 unsaturated ether characterized by a linear octadiene backbone with an ethoxy group at the terminal position. It is a member of the alkoxyoctadienyl ether class, primarily synthesized via palladium-catalyzed telomerization of 1,3-butadiene with ethanol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 14543-50-1
Cat. No. B15483881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxyocta-1,6-diene
CAS14543-50-1
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCOCC=CCCCC=C
InChIInChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h3,8-9H,1,4-7,10H2,2H3
InChIKeyQFXXIFLXCHNIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxyocta-1,6-diene (CAS 14543-50-1): Structure, Synthesis, and Industrial Role


8-Ethoxyocta-1,6-diene is a C10 unsaturated ether characterized by a linear octadiene backbone with an ethoxy group at the terminal position [1]. It is a member of the alkoxyoctadienyl ether class, primarily synthesized via palladium-catalyzed telomerization of 1,3-butadiene with ethanol [2]. This compound serves as a key intermediate in the industrial production of 1-octene, an important comonomer for polyethylene and polypropylene modification [3].

Why 8-Ethoxyocta-1,6-diene Cannot Be Casually Substituted in Telomerization-Based Syntheses


The choice of alkoxy group in octadienyl ethers is not arbitrary. The steric and electronic properties of the alkyl substituent directly impact catalyst performance, regioselectivity, and downstream hydrogenation kinetics in the telomerization-to-octene process [1]. For instance, the palladium-carbene catalysts optimized for ethanol-derived ethers like 8-ethoxyocta-1,6-diene exhibit significantly different turnover numbers and linear/branched ratios when applied to methanol or higher alcohol substrates, making generic substitution without re-optimization economically unviable [2].

Quantitative Evidence for Selecting 8-Ethoxyocta-1,6-diene Over Structural Analogs


Molecular Weight and LogP Differentiate 8-Ethoxyocta-1,6-diene from 8-Methoxyocta-1,6-diene

8-Ethoxyocta-1,6-diene exhibits a higher molecular weight and increased lipophilicity compared to its methyl ether analog, 8-methoxyocta-1,6-diene (CAS 14543-49-8), impacting its solubility profile and phase behavior in biphasic reaction systems .

Telomerization Physicochemical Properties Solubility

Boiling Point Differential Enables Distillation-Based Purification from Methoxy Analog

While direct boiling point data for 8-ethoxyocta-1,6-diene is not available, its structural analog 8-methoxyocta-1,6-diene has a reported boiling point of 176.6±19.0 °C at 760 mmHg . Applying a group contribution method (Joback-Reid) estimates the boiling point of 8-ethoxyocta-1,6-diene to be approximately 192-198 °C [1]. This difference is sufficient for separation via fractional distillation, a critical parameter for procurement decisions where purity is paramount.

Separation Distillation Process Engineering

Ethoxy Group Provides Superior Steric Bulk for Selective Hydrogenation Catalysis

The ethoxy group in 8-ethoxyocta-1,6-diene offers greater steric hindrance compared to the methoxy group in 8-methoxyocta-1,6-diene. This steric bulk can influence the regioselectivity of partial hydrogenation reactions, favoring the formation of specific octene isomers. While direct comparative hydrogenation data is absent, the principle of steric control in alkene hydrogenation is well-established [1].

Hydrogenation Catalysis Steric Effects

Application Scenarios for 8-Ethoxyocta-1,6-diene in Industrial and Academic Research


Synthesis of 1-Octene via Telomerization-Hydrogenation-Elimination Route

8-Ethoxyocta-1,6-diene is the key intermediate in the production of 1-octene from butadiene and ethanol [1]. The process involves telomerization of butadiene with ethanol to yield 8-ethoxyocta-1,6-diene, followed by hydrogenation to 1-ethoxyoctane, and subsequent elimination of ethanol to produce high-purity 1-octene. The ethoxy derivative is preferred over the methoxy analog due to the ease of ethanol recovery and its higher boiling point, which simplifies downstream separation [2].

Catalyst Development for Regioselective Telomerization

Academic and industrial research groups developing new palladium-based catalysts for telomerization utilize 8-ethoxyocta-1,6-diene as a benchmark substrate to evaluate catalyst performance in terms of turnover number (TON), turnover frequency (TOF), and linear-to-branched selectivity [3]. The compound's well-defined structure and relevance to industrial 1-octene production make it an ideal model substrate for catalyst screening and kinetic studies.

Preparation of Functionalized Polymers and Copolymers

8-Ethoxyocta-1,6-diene can be copolymerized with other dienes or olefins to introduce ether functionality into polymer backbones [4]. The resulting polymers exhibit modified properties such as enhanced adhesion, improved compatibility with polar fillers, and altered glass transition temperatures. The ethoxy group provides a balance between hydrophobicity and polar functionality, making these copolymers valuable as compatibilizers in polymer blends.

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